molecular formula C7H11N3O2 B8032430 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL

2-[(2-Methoxyethyl)amino]pyrimidin-5-OL

Cat. No.: B8032430
M. Wt: 169.18 g/mol
InChI Key: NYTKPVKJFKEEMU-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at position 5 and a (2-methoxyethyl)amino substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2-methoxyethylamino)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-3-2-8-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKPVKJFKEEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]pyrimidin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-[(2-Methoxyethyl)amino]pyrimidin-5-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(a) Boronic Acid Derivatives

The in silico study identified [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid as a potent inhibitor of histone deacetylase (HDAC) in Magnaporthe oryzae. Compared to trichostatin A (a known HDAC inhibitor), this compound demonstrated superior inhibition of appressorium formation at 1 µM vs. 1.5 µM for trichostatin A . While 2-[(2-Methoxyethyl)amino]pyrimidin-5-OL lacks a boronic acid moiety, both compounds share the 2-methoxyethyl group, suggesting this substituent may enhance target binding or solubility in antifungal agents.

Property This compound [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Core Structure Pyrimidine ring Boronic acid-linked benzene ring
Key Substituent (2-Methoxyethyl)amino at C2 2-Methoxyethylphenoxy at C4
Reported Activity Not explicitly stated HDAC inhibition (IC₅₀ ~1 µM)
Potential Application Unclear (inferred: medicinal chemistry) Antifungal agent

(b) Spirocyclic and Macrocyclic Derivatives

Patent applications (EP 4 374 877 A2) describe compounds like 7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide, which incorporate a 2-methoxyethyl(methyl)amino group within complex spiro architectures. These derivatives are synthesized via multi-step protocols involving:

  • Silica gel chromatography (e.g., ethyl acetate/methanol systems) .
  • Liquid-liquid extraction with phosphate buffers .
  • Yields up to 88% for intermediates like 2-((2-methoxyethyl)(methyl)amino)ethanol .

In contrast, this compound has a simpler pyrimidine backbone, which may streamline synthesis but limit conformational diversity for target engagement.

(c) Ethanolamine Derivatives

The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol (yield: 88%) highlights the reactivity of 2-methoxyethylamino groups in nucleophilic substitutions. This intermediate is critical for constructing larger bioactive molecules, such as those in the patent examples . The hydroxyl group in this compound could similarly participate in hydrogen bonding, but its placement on a pyrimidine ring may alter metabolic stability compared to ethanolamine-based analogs.

Physicochemical and Spectroscopic Properties

While direct data for this compound are absent, related compounds provide insights:

  • LCMS Data: A structurally complex analog (m/z 428 [M+H]⁺) was reported, suggesting that this compound (with a smaller molecular weight) might exhibit a lower m/z .
  • HPLC Retention Time : A derivative with a 2-methoxyethyl group eluted at 0.61 minutes under specific conditions (SQD-FA05 method), indicating moderate polarity .

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